N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a tosyl-propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole and phenyl groups but differ in their functional groups.
1H-benzo[d]imidazole-2-yl)phenyl)methanone: This compound has a similar core structure but lacks the tosyl-propanamide moiety.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is unique due to its combination of the benzimidazole, phenyl, and tosyl-propanamide groups. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-9-11-19(12-10-16)30(28,29)14-13-22(27)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNGHGERBZXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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